Elvitegravir - 697761-98-1

Elvitegravir

Catalog Number: EVT-288348
CAS Number: 697761-98-1
Molecular Formula: C23H23ClFNO5
Molecular Weight: 447.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elvitegravir is a potent HIV-1 integrase inhibitor with antiviral activity against both wild-type and drug-resistant strains of HIV-1. [] It is classified as an integrase strand transfer inhibitor (INSTI). [] In scientific research, Elvitegravir serves as a crucial tool for investigating the HIV-1 replication cycle, particularly the integration step. It is also used to explore the mechanisms of drug resistance and to develop new antiretroviral therapies.

Future Directions
  • Overcoming drug resistance: Research efforts should focus on understanding and overcoming emerging resistance to Elvitegravir, particularly exploring alternative drug targets or developing next-generation integrase inhibitors with improved resistance profiles. [, ]
  • Optimizing dosing regimens: Further studies are needed to optimize Elvitegravir dosing, particularly in pregnant women and individuals with specific co-morbidities, ensuring drug efficacy while minimizing toxicity risks. [, ]
Synthesis Analysis

The synthesis of Elvitegravir involves several multistep processes, primarily starting from 2,4-dimethoxyacetophenone. The synthesis can be summarized as follows:

  1. Bromination: The initial step involves bromination of 2,4-dimethoxyacetophenone using bromine at low temperatures (around -30 °C) to obtain a brominated intermediate.
  2. Formation of Imidazolide: The brominated compound is then reacted with 2-chloro-3-fluorobenzaldehyde to create an imidazolide intermediate.
  3. Enamine Formation: A β-ketoester functionality is introduced through reactions involving dimethyl acetylenedicarboxylate and subsequent transformations to yield an enamine.
  4. Quinoline Skeleton Construction: The quinoline structure is constructed through a series of reactions involving L-valinol, bis(trimethylsilyl)acetamide, and potassium hydroxide.
  5. Final Steps: The final steps include deprotection and purification processes, yielding Elvitegravir with high purity levels (generally exceeding 99% as determined by high-performance liquid chromatography) .

These methods have been optimized over time to improve yield and purity while reducing the number of steps involved.

Molecular Structure Analysis

Elvitegravir has a complex molecular structure characterized by its quinoline backbone and various functional groups. Its chemical formula is C20H22ClFN2O4C_{20}H_{22}ClF_{N_2}O_4, and its molecular weight is approximately 392.85 g/mol.

Key Structural Features:

  • Quinoline Ring: Central to its structure, providing the necessary pharmacophore for integrase inhibition.
  • Chlorine Atom: Contributes to the lipophilicity and biological activity.
  • Fluorine Atom: Enhances metabolic stability and influences binding affinity.
  • Dimethoxy Groups: These groups play a critical role in solubility and bioavailability.

The stereochemistry around certain centers in the molecule is crucial for its biological activity, which has been confirmed through various structural analyses including X-ray crystallography .

Chemical Reactions Analysis

Elvitegravir undergoes several key chemical reactions during its synthesis:

  1. Bromination: This reaction introduces a bromine atom into the aromatic ring, which is crucial for subsequent coupling reactions.
  2. Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods (such as Suzuki or Stille coupling) to form carbon-carbon bonds between intermediates.
  3. Deprotection Reactions: Involves removing protective groups (e.g., tert-butyldimethylsilyl) to yield active functional groups necessary for the drug's efficacy.

These reactions are typically monitored using high-performance liquid chromatography to ensure optimal yields and purity at each stage .

Mechanism of Action

Elvitegravir functions by inhibiting the activity of HIV integrase, an enzyme critical for the viral life cycle. The mechanism can be summarized as follows:

  1. Binding to Integrase: Elvitegravir binds to the active site of HIV integrase, preventing it from catalyzing the integration of viral DNA into the host cell genome.
  2. Inhibition of Strand Transfer: This inhibition effectively blocks the strand transfer step necessary for viral replication, halting further production of new virions.
  3. Impact on Viral Load: By preventing integration, Elvitegravir reduces viral load in patients, contributing to improved clinical outcomes when used in combination with other antiretroviral drugs .
Physical and Chemical Properties Analysis

Elvitegravir exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water but highly soluble in organic solvents like dimethyl sulfoxide and ethanol.
  • Stability: The compound shows good stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges between 90°C to 95°C, indicating its solid-state characteristics suitable for formulation into tablets or capsules.

These properties are crucial for its formulation into effective pharmaceutical products .

Applications

Elvitegravir is primarily used in the treatment of HIV-1 infection as part of combination antiretroviral therapy regimens. Its applications include:

  • Antiretroviral Therapy: Used in fixed-dose combinations with other antiretroviral agents such as cobicistat, emtricitabine, and tenofovir alafenamide.
  • Research Applications: Investigated for its effects on lipid metabolism in neurological contexts due to its impact on cellular pathways involved in cholesterol synthesis .
  • Potential Future Uses: Ongoing research aims to explore its effectiveness against other viral infections or as part of novel therapeutic strategies in oncology or autoimmune diseases.

The development and application of Elvitegravir represent significant advancements in HIV treatment strategies, showcasing its importance in modern medicine .

Synthesis and Development of Elvitegravir

Historical Context of HIV Integrase Inhibitor Discovery

The pursuit of HIV integrase inhibitors represented a formidable scientific challenge due to the absence of human homologs for this viral enzyme. Early efforts focused on elucidating integrase's structure-function relationship, particularly its catalytic DDE motif (Asp64, Asp116, Glu152) that coordinates essential magnesium ions for DNA strand transfer [9]. Initial diketo acid (DKA) compounds like S-1360 demonstrated proof-of-concept inhibition by chelating these active-site metals but exhibited poor metabolic stability and failed clinically due to rapid glucuronidation [10]. This pioneering work established the critical pharmacophore requirement for metal-chelating moieties in integrase inhibition. Raltegravir's 2007 approval as the first clinically successful integrase inhibitor validated the therapeutic target and spurred intensive efforts to develop next-generation compounds with improved dosing profiles and resistance characteristics [6] [9]. Within this landscape, quinolone-3-carboxylic acid derivatives emerged as a promising structural class capable of potent strand transfer inhibition while addressing pharmacokinetic limitations of earlier scaffolds.

Rational Drug Design Strategies for Quinolone-3-Carboxylic Acid Derivatives

Japan Tobacco's discovery team employed structure-based drug design to optimize the quinolone-3-carboxylic acid core for enhanced integrase inhibition and antiviral potency. Elvitegravir (JTK-303/GS-9137) evolved from systematic modifications addressing three key regions of the molecule:

  • Metal-Chelating Core: The 4-oxoquinoline-3-carboxylic acid moiety served as a bioisostere for earlier DKAs, maintaining crucial bidentate coordination with the Mg²⁺ ions in the integrase active site while improving metabolic stability [5] [9].
  • Hydrophobic Substituent: Introduction of a 3-chloro-2-fluorobenzyl group at C6 optimized interactions within a hydrophobic pocket near the catalytic site, significantly enhancing binding affinity and selectivity for the integrase-viral DNA complex (IC₉₀ = 0.7 nM) [1] [5].
  • Chiral Side Chain: Incorporation of an (S)-1-hydroxy-3-methylbutan-2-yl group at N1 improved cellular permeability and provided a steric block against enzymatic degradation. This moiety's stereochemistry was critical, as the (R)-enantiomer showed markedly reduced antiviral activity [5] [9].

Table 1: Key Structural Features of Elvitegravir and Their Rationale

Structural ElementChemical GroupRole in Inhibitor Design
Metal-Chelating Core4-Oxo-1,4-dihydroquinoline-3-carboxylic acidReplicates DKA pharmacophore; chelates Mg²⁺ ions in catalytic site (DDE motif)
Hydrophobic Pocket Binder6-(3-Chloro-2-fluorobenzyl)Enhances binding affinity via hydrophobic interactions near active site; improves specificity
Stereospecific Side Chain(S)-1-Hydroxy-3-methylbutan-2-ylOptimizes cell permeability and metabolic stability; chiral center crucial for potency
Metabolic Shielding7-Methoxy groupBlocks oxidative metabolism at C7 position; extends plasma half-life

This rational design yielded a compound with potent activity against wild-type HIV-1 (EC₅₀ = 0.9 nM in MT-4 cells) and retained efficacy against some raltegravir-resistant strains (e.g., N155H mutants), though susceptibility to the Q148 pathway remained a challenge [1] [5] [10].

Optimization of Pharmacokinetic Properties via Structural Modifications

Despite its potent antiviral activity, unboosted elvitegravir exhibited suboptimal pharmacokinetics with a short plasma half-life (~3 hours) due to extensive first-pass metabolism via hepatic CYP3A4 and UGT1A1/3-mediated glucuronidation [5] [7]. Strategic structural modifications addressed these limitations:

  • C7 Methoxy Shielding: Introduction of the methoxy group at the C7 position of the quinolone ring sterically hindered oxidative metabolism by CYP3A4 at adjacent positions, reducing clearance pathways [1] [9].
  • Pharmacoenhancer Synergy: While intrinsic metabolic stability was improved, achieving once-daily dosing required pharmacoenhancing co-administration. The structural compatibility of elvitegravir with CYP3A4 inhibitors like ritonavir or cobicistat was pivotal. Boosting increased elvitegravir's AUC by ~20-fold and extended its half-life to 8.7–13.7 hours, enabling 150 mg once-daily dosing. Crucially, trough concentrations (Cₜᵣₒᵤgₕ) exceeded the protein-binding-adjusted IC₉₅ (45 ng/mL) by 6-10 fold, ensuring continuous viral suppression [3] [7].
  • Stereoselective Metabolism: The (S)-configured hydroxyalkyl side chain minimized interaction with UDP-glucuronosyltransferases, further reducing susceptibility to glucuronidation compared to earlier achiral analogs [7] [9].

Table 2: Impact of Structural and Pharmacokinetic Optimization on Elvitegravir Parameters

ParameterUnboosted ElvitegravirRitonavir-Boosted (100 mg)Cobicistat-Boosted (150 mg)Significance
Half-life (t₁/₂)~3 hours8.7–13.7 hoursComparable to ritonavir-boostedEnabled once-daily dosing
AUC₀–₂₄ (ng•h/mL)1,890*~39,000*~38,500*20-fold increase ensures sustained therapeutic concentrations
Cₘᵢₙ (ng/mL)15*270–450*250–430*Exceeds protein-binding-adjusted IC₉₅ (45 ng/mL) by >6-fold, suppressing resistance
Primary Metabolic PathwaysCYP3A4, UGT1A1/3Significantly inhibitedSignificantly inhibitedReduction in clearance via targeted inhibition of major enzymes

*Representative values from clinical pharmacokinetic studies [3] [7]

Collaborative Development Frameworks: Gilead Sciences and Japan Tobacco Partnership

The development pathway of elvitegravir exemplifies strategic international collaboration in antiviral drug discovery. Japan Tobacco originated the compound (designated JTK-303) through its antiviral research program. In March 2005, Gilead Sciences secured exclusive worldwide rights (excluding Japan) through a licensing agreement involving a $15 million upfront payment and potential milestone payments totaling $90 million [4] [8]. This partnership built upon an existing 2003 agreement where Japan Tobacco held commercialization rights for Gilead's HIV products (Viread®, Emtriva®) in Japan [8].

Gilead's expertise in HIV therapeutics and fixed-dose combinations accelerated elvitegravir's clinical progression. The compound advanced rapidly through Phase II/III trials as both a standalone agent and a cornerstone of the Quad regimen (later branded Stribild®). The partnership leveraged complementary strengths: Japan Tobacco's innovative medicinal chemistry capabilities and Gilead's clinical development prowess and experience in formulating complex antiretroviral combinations. This collaborative model facilitated the integration of elvitegravir into two FDA-approved fixed-dose combinations—Stribild® (elvitegravir/cobicistat/emtricitabine/tenofovir DF, 2012) and Genvoya® (elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide, 2015)—significantly expanding its therapeutic reach [4] [5] [9].

Table 3: Key Milestones in the Collaborative Development of Elvitegravir

YearMilestonePartnership Role
2003Initial Gilead-Japan Tobacco agreement for HIV products in JapanEstablished foundation of trust and collaboration for future licensing [8]
2005Licensing agreement for JTK-303 (elvitegravir); $15M upfront, $90M milestonesJapan Tobacco provided novel compound; Gilead secured global development rights [4]
2007Phase II data presentation (ICAAC)Demonstrated potent antiviral activity of boosted elvitegravir [5] [9]
2008Initiation of Phase III clinical programGilead-led global trials for registration [5]
2012FDA approval of Stribild® (Quad regimen)Culmination of development as first integrase inhibitor-based single-tablet regimen [5] [9]
2014FDA approval of standalone Vitekta® (elvitegravir)Expanded formulation options for treatment-experienced patients [5]
2015FDA approval of Genvoya® (TAF-based regimen)Improved renal/bone safety profile within elvitegravir regimen [5]

Compound Names Mentioned:

  • Elvitegravir
  • Cobicistat
  • Emtricitabine
  • Tenofovir disoproxil fumarate (TDF)
  • Tenofovir alafenamide (TAF)
  • Raltegravir
  • Bictegravir
  • Dolutegravir

Properties

CAS Number

697761-98-1

Product Name

Elvitegravir

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C23H23ClFNO5

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1

InChI Key

JUZYLCPPVHEVSV-LJQANCHMSA-N

SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Solubility

<0.3 mcg/mL

Synonyms

GS-9137; GS9137; GS 9137; JTK 303; JTK-303; JTK303; EVG; Elvitegravir; brand name: Stribild

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.